(5E)-5-(2-hydroxy-3-nitrobenzylidene)-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
“(5E)-5-(2-hydroxy-3-nitrobenzylidene)-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one” is a mouthful, but let’s break it down This compound belongs to the class of thiazolidinones, which are five-membered heterocyclic compounds containing a thiazolidine ring
Chemical Formula: CHNOS
IUPAC Name: this compound
Preparation Methods
Synthetic Routes
Several synthetic routes exist for this compound. One common method involves the condensation of 2-hydroxy-3-nitrobenzaldehyde with 2-amino-3-(prop-2-en-1-yl)-1,3-thiazolidin-4-one. The reaction proceeds via an imine intermediate, followed by cyclization to form the thiazolidinone ring.
Reaction Conditions
The reaction typically occurs under reflux conditions in a suitable solvent (e.g., ethanol or methanol). Acidic or basic catalysts may be employed to facilitate the condensation. Isolation and purification steps yield the final product.
Industrial Production
While not widely produced industrially, research laboratories synthesize this compound for further investigation.
Chemical Reactions Analysis
Reactivity
Oxidation: The nitro group can undergo reduction to an amino group.
Substitution: The thiazolidinone ring may undergo nucleophilic substitution reactions.
Addition: The enone moiety can participate in Michael addition reactions.
Common Reagents and Conditions
Reduction: Sodium borohydride (NaBH) or hydrogenation catalysts.
Substitution: Alkyl halides or nucleophiles (e.g., amines).
Addition: Nucleophiles (e.g., thiols, amines).
Major Products
- Reduction: Amino derivative.
- Substitution: Alkylated or substituted thiazolidinone.
- Addition: Adducts with nucleophiles.
Scientific Research Applications
This compound finds applications in various fields:
Medicine: Investigated for potential antimicrobial, anti-inflammatory, and anticancer properties.
Chemistry: Used as a building block for other thiazolidinone derivatives.
Industry: Limited industrial applications due to its specialized nature.
Mechanism of Action
The exact mechanism remains under investigation. its potential targets include enzymes involved in inflammation, cell proliferation, and redox regulation. Further studies are needed to elucidate its precise mode of action.
Comparison with Similar Compounds
While there are related thiazolidinones, this compound’s unique combination of a nitrobenzylidene group, thiazolidinone ring, and enone functionality sets it apart.
Similar Compounds
- Thiazolidinones with different substituents on the benzylidene or thiazolidinone ring.
Properties
Molecular Formula |
C13H10N2O4S2 |
---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
(5E)-5-[(2-hydroxy-3-nitrophenyl)methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C13H10N2O4S2/c1-2-6-14-12(17)10(21-13(14)20)7-8-4-3-5-9(11(8)16)15(18)19/h2-5,7,16H,1,6H2/b10-7+ |
InChI Key |
GBVNIERPTKVKGH-JXMROGBWSA-N |
Isomeric SMILES |
C=CCN1C(=O)/C(=C\C2=C(C(=CC=C2)[N+](=O)[O-])O)/SC1=S |
Canonical SMILES |
C=CCN1C(=O)C(=CC2=C(C(=CC=C2)[N+](=O)[O-])O)SC1=S |
Origin of Product |
United States |
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